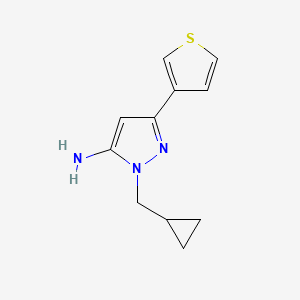

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-11-5-10(9-3-4-15-7-9)13-14(11)6-8-1-2-8/h3-5,7-8H,1-2,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJNNDBQQIFHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms that contributes to the compound's aromatic stability.

- Cyclopropylmethyl Group : Influences conformational flexibility, potentially enhancing biological interactions.

- Thiophene Ring : Adds to the electronic properties, possibly improving reactivity and interaction with biological targets.

The molecular formula for this compound is with a molecular weight of approximately 251.35 g/mol.

Biological Activity

Research indicates that compounds with pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.

- Anti-inflammatory Properties : These compounds have been noted for their ability to reduce inflammation in animal models.

- Anticancer Effects : Some studies suggest that pyrazole derivatives might induce apoptosis in cancer cell lines.

The mechanism of action for this compound involves:

- Enzyme Interaction : The pyrazole ring may interact with specific enzymes or receptors, modulating their activity.

- π-π Interactions : The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to biological targets.

Synthesis Methods

The synthesis typically involves:

- Formation of the Pyrazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Functionalization : Introduction of the thiophene and cyclopropylmethyl groups via various coupling reactions.

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl)ethanamine | Indazole ring | Antimicrobial, anti-inflammatory |

| 2-(2-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine)ethanamine | Thienopyridine structure | Antidepressant activity |

| 4-(imidazo[1,2-a]pyridin-3-yl)butanamide | Imidazole derivative | Anticancer properties |

Case Studies

- Antimicrobial Study : A study conducted on various pyrazole derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : Animal models treated with pyrazole derivatives exhibited reduced levels of inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

- Cancer Cell Line Study : Research indicated that certain pyrazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation pathways.

Comparison with Similar Compounds

Aryl vs. Heteroaryl Substituents

- The ESIMS m/z is 230, indicating a molecular weight of ~229.3 g/mol. This substitution may influence solubility and target binding, as pyridine is more polar than thiophene .

- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine ():

The thiophen-2-yl regioisomer (vs. 3-yl in the target compound) demonstrates how positional isomerism impacts activity. Thiophen-2-yl may favor different π-stacking interactions in kinase binding pockets .

Thiophene Derivatives

- 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (): Molecular formula C₉H₁₀ClN₃S (MW: 228.71 g/mol).

- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine ():

C₉H₁₁N₃S (MW: 193.27 g/mol). The methyl group improves lipophilicity, which could enhance membrane permeability in drug design .

Functional Group Modifications

Electron-Withdrawing Groups

- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine ():

C₁₀H₇ClF₃N₃ (MW: 261.63 g/mol). The trifluoromethyl group’s strong electron-withdrawing effect may stabilize the pyrazole ring and modulate metabolic stability . - 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine ():

C₁₆H₁₁ClF₃N₃ (CAS: 324008-97-1). Dual substitution with chloro and trifluoromethyl groups introduces steric and electronic complexity, likely influencing selectivity in kinase inhibition .

Aminoethyl and Alkyl Chains

- 1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine (): C₈H₁₂N₄S (CAS: 2098048-21-4).

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly formed via cyclization reactions involving hydrazine derivatives and 1,3-diketones or β-ketoesters. For this compound:

- Starting materials: A suitable 1,3-diketone or β-ketoester precursor is reacted with hydrazine or substituted hydrazines.

- Reaction conditions: Acidic or basic catalysis in solvents such as ethanol or other polar solvents facilitates ring closure.

- Example: Condensation of cyclopropylmethyl hydrazine with an appropriate diketone leads to the formation of the 1-(cyclopropylmethyl)-1H-pyrazole intermediate.

This step establishes the pyrazole ring with the cyclopropylmethyl substitution at nitrogen-1.

Amination at the 5-Position of Pyrazole

The amino group at the 5-position can be introduced through:

- Direct amination: Using ammonia or amine sources in the presence of catalysts.

- Reduction of nitro precursors: If a nitro group is initially introduced at C-5, reduction (e.g., catalytic hydrogenation or metal hydride reduction) converts it to an amine.

- Alternative synthetic strategies: Employing electrophilic substitution or nucleophilic aromatic substitution depending on the intermediate.

Final Purification and Characterization

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure compound.

- Characterization: Confirmed by spectroscopic methods such as ^1H and ^13C NMR, IR spectroscopy, mass spectrometry, and potentially X-ray crystallography for structural confirmation.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclopropylmethyl hydrazine + 1,3-diketone; acid/base catalysis; ethanol solvent | Formation of 1-(cyclopropylmethyl)-1H-pyrazole core |

| 2 | Cross-coupling (Suzuki) | 3-Halopyrazole intermediate + thiophen-3-yl boronic acid; Pd catalyst; base (K2CO3); THF/DMF; 60–80°C | Introduction of thiophene ring at C-3 |

| 3 | Amination | Ammonia or amine source; reduction if nitro precursor used | Introduction of amino group at C-5 |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure final compound |

Detailed Research Findings and Analysis

- Synthetic versatility: The use of Suzuki-Miyaura coupling allows for regioselective introduction of the thiophene ring, which is crucial for biological activity modulation.

- Reaction optimization: Industrial methods often optimize solvent choice, temperature, and catalysts to maximize yield and minimize by-products. Continuous flow reactors may be employed for scale-up.

- Safety considerations: Handling of hydrazines and palladium catalysts requires appropriate personal protective equipment and ventilation due to toxicity and volatility.

- Characterization: Spectroscopic data confirm the substitution pattern, with N-H stretching observed near 3300 cm^-1 in IR and characteristic pyrazole and thiophene proton signals in NMR.

Industrial Production Notes

- Industrial synthesis mirrors laboratory routes but emphasizes cost-efficiency, scalability, and environmental impact reduction.

- Use of green chemistry principles, such as solvent recycling and minimizing hazardous reagents, is increasingly important.

- Automation and continuous flow techniques improve reaction control and product consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.